(R)-2-Isopropylpiperazine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-propan-2-ylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6(2)7-5-8-3-4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTRELSNCHRZSI-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660832 | |
| Record name | (2R)-2-(Propan-2-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217663-39-2 | |
| Record name | (2R)-2-(Propan-2-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization of R 2 Isopropylpiperazine Dihydrochloride
The synthesis of (R)-2-Isopropylpiperazine dihydrochloride (B599025) is often approached through asymmetric synthesis to ensure the desired enantiomeric purity. A common strategy involves the use of chiral precursors and stereoselective reactions.
One of the key applications driving the synthesis of this compound is its incorporation into the drug Adagrasib. In the synthesis of Adagrasib, the chiral piperazine (B1678402) moiety is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. digitellinc.comresearchgate.net This involves reacting a suitably activated heterocyclic core with (R)-2-isopropylpiperazine. The piperazine can be used in its free base form or as a protected derivative, such as the N-Boc protected version, (R)-1-Boc-2-isopropylpiperazine. nih.gov The dihydrochloride salt is typically formed in the final deprotection steps of a synthesis, often by treating the free base with hydrochloric acid. This salt form offers advantages in terms of stability and handling.
The synthesis of the chiral piperazine itself can be achieved through various methods, often starting from readily available chiral amino acids or by employing chiral catalysts. For instance, a related chiral piperazine, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is synthesized from (R)-3-isopropylpiperazine-2,5-dione.
Physicochemical and Spectroscopic Properties
Stereoselective and Asymmetric Synthesis Approaches
The challenge in synthesizing carbon-substituted piperazines lies in achieving precise control over stereochemistry. mdpi.com Direct functionalization of the piperazine ring is often difficult, leading chemists to rely on constructing the ring from acyclic precursors or through asymmetric modifications of related heterocyclic systems. mdpi.com
Asymmetric hydrogenation is a powerful technique for establishing chirality in cyclic systems. For the synthesis of chiral piperazines, this approach typically involves the hydrogenation of a pyrazine (B50134) or a partially hydrogenated intermediate like a tetrahydropyrazine (B3061110). The success of this method hinges on the use of a chiral catalyst, often a transition metal complexed with a chiral ligand, which can differentiate between the two faces of the substrate.
A notable application of this strategy is the synthesis of an intermediate for the HIV protease inhibitor Indinavir, (S)-piperazine-2-tert-butylcarboxamide. princeton.edu In this process, a tetrahydropyrazine substrate was hydrogenated using a rhodium catalyst complexed with (R)-BINAP. princeton.edu This reaction proceeded with high yield and exceptional enantioselectivity, demonstrating the efficacy of catalyst-controlled asymmetric hydrogenation for creating chiral piperazine cores. princeton.edu The product was obtained in 96% yield and 99% enantiomeric excess (ee). princeton.edu
Similarly, palladium-catalyzed asymmetric hydrogenation has been successfully applied to pyrazin-2-ols, which exist in tautomeric equilibrium with dihydropyrazin-2-one forms. dicp.ac.cn This dynamic kinetic resolution process allows for the synthesis of chiral piperazin-2-ones with excellent diastereoselectivity and high enantioselectivity. dicp.ac.cn The resulting chiral piperazin-2-one (B30754) can then be reduced, for instance with LiAlH₄, to the corresponding chiral piperazine without loss of optical purity. dicp.ac.cn
| Catalyst System | Substrate Type | Product Type | Key Findings | Reference |
| [(R)-BINAP(COD)Rh]TfO | Tetrahydropyrazine | Chiral Piperazine | Achieved 96% yield and 99% ee for a key intermediate. | princeton.edu |
| Palladium / Chiral Ligand | Pyrazin-2-ol | Chiral Piperazin-2-one | Utilizes a dynamic kinetic resolution to achieve high ee (>90%) and dr (>20:1). | dicp.ac.cn |
Building the piperazine ring from linear precursors is a common and versatile strategy. mdpi.com These methods involve forming the two C-N bonds required to close the six-membered ring, often with stereochemical control dictated by chiral centers present in the starting material.
A general method for synthesizing carbon-substituted piperazines involves the catalytic reductive cyclization of dioximes. mdpi.com This approach begins with the sequential double Michael addition of nitrosoalkenes to a primary amine, which forms a bis(oximinoalkyl)amine precursor. mdpi.com This dioxime is then subjected to catalytic hydrogenation.
The proposed mechanism for the cyclization involves several key steps:
Catalytic hydrogenolysis of both N-O bonds in the dioxime to yield a diimine intermediate. mdpi.com
Cyclization of the diimine to form a dihydropyrazine (B8608421). mdpi.com
Subsequent hydrogenation and elimination of ammonia (B1221849) to afford a second dihydropyrazine intermediate, which is finally reduced to the piperazine product. mdpi.com
This method often shows a high degree of stereoselectivity, predominantly forming cis-2,6-disubstituted piperazines. mdpi.com This stereochemical outcome is explained by the addition of dihydrogen from the less sterically hindered face of the dihydropyrazine intermediate. mdpi.com
| Catalyst | Pressure (H₂) | Temperature | Reaction Time | Typical Outcome | Reference |
| 5%-Pd/C | 40 bar | 50 °C | 6 h | Good yields, predominantly cis-isomers. | mdpi.com |
| Raney Nickel (Ra-Ni) | 40 bar | 50 °C | 6 h | Good yields, effective for various substrates. | mdpi.com |
The synthesis of chiral piperazines from optically pure 1,2-diamines is a foundational strategy. nih.govnih.gov This route leverages the readily available chiral pool of amino acids to construct the key diamine intermediate. nih.govnih.gov For instance, an optically pure amino acid can be converted over several steps into an orthogonally protected 1,2-diamine. nih.gov
In one such synthesis, a chiral diamine precursor, protected with Boc and nosyl (Ns) groups, is treated with an annulating agent like 2-bromoethyl-diphenylsulfonium triflate. nih.gov This is followed by deprotection and cyclization under basic conditions to furnish the piperazine ring. nih.gov While this method is effective for some substrates, maintaining enantiomeric purity can be a challenge, with racemization sometimes occurring during the process. nih.govnih.gov The choice of protecting groups is critical; for example, using 4-nitrobenzenesulfonyl (4-Ns) can be successful where 2-nitrobenzenesulfonyl (2-Ns) fails. nih.gov
Another approach involves the reductive amination of a suitable precursor with an amino ester, followed by cyclization and reduction to yield the final piperazine. clockss.org A key step in one documented synthesis of a (2S,6S)-disubstituted piperazine involved the reductive amination of a chiral amine with an ethoxycarbonylmethyl group, followed by further transformations and a final reduction with LiAlH₄ to form the piperazine ring. clockss.org
Alternative strategies to piperazine synthesis involve the manipulation of smaller, strained heterocyclic rings, most notably aziridines. These methods use the inherent ring strain of the three-membered ring to drive reactions that ultimately lead to the formation of the larger piperazine structure.
Chiral aziridines are versatile building blocks for nitrogen-containing molecules. nih.gov They can be synthesized from sources like amino alcohols or through asymmetric catalytic methods. illinois.edubaranlab.org The synthesis of piperazines from aziridines can be conceptualized in a few ways, including ring-opening followed by cyclization or ring-expansion reactions.
One strategy involves the nucleophilic ring-opening of an activated chiral aziridine (B145994). illinois.eduresearchgate.net An N-protected chiral aziridine, such as (R)-N-benzoyl-2-isopropylaziridine, can be opened by a nucleophile. researchgate.net If the nucleophile is a suitably protected aminoethanol, the ring-opening generates a linear 1,2-diamine precursor, which can then be deprotected and cyclized to form the desired piperazine. The regioselectivity of the ring-opening is a critical factor, typically occurring at the less substituted carbon atom. illinois.eduresearchgate.net
A more direct approach is the ring expansion of aziridines. For example, Rh-catalyzed reactions of aziridines with N-sulfonyl-1,2,3-triazoles have been shown to produce dehydropiperazine derivatives. mdpi.com Another method involves the dimerization of aziridines, which can be considered a [3+3]-type cycloaddition, though this is less common for generating simple substituted piperazines. mdpi.com A novel approach involves a self-opening reaction where one aziridine molecule acts as a nucleophile to open another activated aziridine, forming a 1-(2-aminoalkyl)aziridine, a direct precursor to a piperazine. researchgate.net
| Aziridine Strategy | Description | Key Features | Reference |
| Nucleophilic Ring-Opening | A chiral aziridine is opened by an amine-containing nucleophile to form a linear diamine, which then cyclizes. | Relies on SN2-type reaction; regioselectivity is crucial. | illinois.eduresearchgate.net |
| Ring Expansion | A transition metal catalyst mediates the reaction of an aziridine with another molecule to form a six-membered ring directly. | Can provide rapid access to complex piperazine derivatives. | mdpi.com |
| Self-Opening Reaction | An aziridine acts as both electrophile and nucleophile in the presence of an activator (e.g., ZnBr₂) to form a dimer-like structure. | Forms a 1-(2-aminoalkyl)aziridine, which is a piperazine precursor, with high stereoselectivity. | researchgate.net |
Flow-Based and Automated Synthesis Techniques for Chiral Diamines
Continuous-flow chemistry and automated synthesis have emerged as powerful tools for the preparation of chiral molecules, including the vicinal diamine precursors to compounds like (R)-2-Isopropylpiperazine. nih.gov These technologies offer substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. rsc.org
The use of micro- and mesoreactors in continuous-flow systems allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is particularly beneficial for highly exothermic or rapid reactions, leading to improved yields and stereoselectivity. For instance, the enantioselective, metal-free catalytic reduction of nitro enamines to form chiral 1,2-diamino derivatives has been successfully performed in flow reactors, achieving high enantiomeric excess (>90% ee). nih.gov
Flow-based systems also facilitate multi-step syntheses by "telescoping" reactions, where the output from one reactor is fed directly into the next without intermediate purification steps. rsc.org This approach has been used for the synthesis of chiral active pharmaceutical ingredients (APIs). For example, a telescoped flow system was operated for 69 hours to produce approximately 5.0 g of a chiral intermediate for (S)-baclofen with a 92% enantiomeric excess. rsc.org Another chemoenzymatic continuous-flow system for synthesizing chiral fluorinated amines demonstrated a 35-fold enhancement in space-time yield compared to batch processes and maintained 87% of its productivity after 96 hours of continuous operation. clockss.org
Table 1: Performance of Continuous-Flow Synthesis for Chiral Intermediates
| Product/Intermediate | Reaction Type | System Details | Throughput/Yield | Enantiomeric Excess (ee) / Ratio | Citation |
|---|---|---|---|---|---|
| Chiral β-nitro alcohol (for AZD5423) | Heterogeneous Catalysis | Scaled-up catalyst column | 12.4 g in 28 h (93% yield) | 88% ee, 93:7 anti/syn ratio | rsc.org |
| (S)-baclofen intermediate | Telescoped Flow System | Operated for 69 hours | ~5.0 g (93-96% yield) | 92% ee | rsc.org |
| Chiral α-fluoromethyl amines | Chemoenzymatic Cascade | Biphasic, immobilized enzymes | Space-time yield up to 19.7 g L⁻¹ h⁻¹ | Not specified | clockss.org |
Challenges and Innovations in Polysubstituted Chiral Piperazine Synthesis
A significant challenge in piperazine chemistry is the lack of structural diversity in currently available compounds. mdpi.comambeed.com An analysis of piperazine-containing drugs reveals that the vast majority—approximately 83%—are substituted only at the nitrogen (N1 and N4) positions. mdpi.comambeed.com Consequently, the vast chemical space of carbon-substituted piperazines (at C2, C3, C5, and C6) remains largely unexplored, representing a missed opportunity for developing new pharmacophores. mdpi.com The synthesis of these C-substituted piperazines, especially as single enantiomers, requires innovative and efficient methods. mdpi.com
Traditional methods often struggle with controlling regioselectivity and stereoselectivity, particularly when multiple substituents are desired. The presence of the second nitrogen atom in the piperazine ring can lead to side reactions or inhibit catalyst activity, meaning that methods developed for other N-heterocycles like piperidines are often not transferable. mdpi.com
To address these challenges, significant progress has been made in the C–H functionalization of the piperazine ring. ambeed.com These methods allow for the direct introduction of substituents onto the carbon skeleton. Photoredox catalysis has emerged as a particularly powerful strategy. For example, using iridium-based photocatalysts, the α-C–H position of an N-protected piperazine can be selectively arylated, vinylated, or heteroarylated. ambeed.com The mechanism typically involves the oxidation of a piperazine nitrogen to form an amine radical cation, which is then deprotonated at the α-carbon to generate an α-aminyl radical. This radical can then couple with various partners. mdpi.com
Other innovative approaches include:
Silicon Amine Protocol (SLAP): As an alternative to potentially toxic tin reagents, silicon-based reagents can be used under photocatalytic conditions for C-H functionalization. ambeed.com
Carboxylic Amine Protocol (CLAP): This photoredox method utilizes the decarboxylative cyclization of an amino-acid-derived diamine with an aldehyde to create C2-substituted piperazines. ambeed.com
Direct Lithiation: The direct, diastereoselective α-C–H lithiation of N-Boc protected piperazines provides a route to introduce acyl groups at the C2-position. ambeed.com
Table 2: Innovative Methods for C–H Functionalization of Piperazines
| Method | Reagents/Catalyst | Type of Functionalization | Key Feature | Citation |
|---|---|---|---|---|
| Photoredox Catalysis | Ir(ppy)₂(dtbbpy)PF₆ | Arylation, Vinylation, Heteroarylation | Direct C-H activation via α-aminyl radical | mdpi.comambeed.com |
| SLAP Chemistry | Silicon-based reagents, Photocatalyst | General C-H functionalization | Avoids toxic tin reagents | ambeed.com |
| CLAP Chemistry | Ir-based photocatalyst, Aldehydes | C2-Alkylation | Decarboxylative cyclization | ambeed.com |
Derivatization Strategies for Functionalization of the (R)-2-Isopropylpiperazine Scaffold
Once the chiral (R)-2-isopropylpiperazine core has been synthesized, further derivatization is crucial for exploring its structure-activity relationship in various applications. The two nitrogen atoms of the piperazine ring are the primary sites for functionalization. Due to the C2-isopropyl group, the N1 and N4 nitrogens are in different steric and electronic environments, which can be exploited for regioselective derivatization.
Common derivatization strategies for the piperazine scaffold include:
Acylation: The secondary amine groups of piperazine readily react with acyl halides or acid anhydrides to form amides. researchgate.net This is a straightforward method to introduce a wide variety of functional groups. In an asymmetrically substituted piperazine, careful control of stoichiometry and reaction conditions can favor mono-acylation at the less sterically hindered nitrogen.
Alkylation and Reductive Amination: The nitrogen atoms can be alkylated using alkyl halides. Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is another effective method for introducing alkyl groups. clockss.org This has been used to introduce ethoxycarbonylmethyl groups onto a piperazine nitrogen. clockss.org
Use of Protecting Groups: Orthogonal protection strategies are essential for complex syntheses. The N-Boc (tert-butyloxycarbonyl) group is widely used to temporarily block one nitrogen atom while the other is functionalized. This protecting group can later be removed under acidic conditions, allowing for subsequent reactions at the newly freed nitrogen. rsc.org This approach is fundamental to the planned synthesis of diverse monosubstituted piperazines.
Derivatization for Analysis: Piperazine itself does not absorb UV light, making it difficult to detect in HPLC analysis. Derivatization with a UV-active chromophore, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), can be used to form a stable, detectable derivative for quantification at trace levels.
The synthesis of polysubstituted piperazines often involves a combination of these strategies, starting from a chiral precursor and sequentially adding functional groups. For example, a synthetic route to a cis-disubstituted piperazine involved removing a benzyl (B1604629) protecting group via hydrogenolysis, performing a cyclization to form a piperazinone, protecting the resulting secondary amine with a BOC group, and finally reducing the amide to yield the desired piperazine. rsc.org
Table 3: Examples of Piperazine Derivatization Reactions
| Reaction Type | Reagents | Product Type | Purpose | Citation |
|---|---|---|---|---|
| Acylation | Acyl halides, Acid anhydrides | Amides | Introduction of functional groups | researchgate.net |
| Reductive Amination | Ethyl glycoxylate, NaBH(OAc)₃ | N-alkylated piperazine | Introduction of an ethoxycarbonylmethyl group | clockss.org |
| N-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc piperazine | Temporary blocking of a nitrogen for selective functionalization | |
| Analytical Derivatization | 4-chloro-7-nitrobenzofuran (NBD-Cl) | UV-active piperazine derivative | Enables HPLC-UV detection and quantification |
Configurational Stability and Stereocontrol in Synthetic Pathways
The synthesis of enantiomerically pure (R)-2-isopropylpiperazine is a critical endeavor, as its absolute configuration is the cornerstone of its application in asymmetric synthesis. The configurational stability of the stereogenic center at the C-2 position is a key consideration during its synthesis and subsequent reactions. Generally, the synthesis of such chiral piperazines can be approached through several strategies, including the use of a chiral pool, resolution of a racemic mixture, or asymmetric synthesis.
One common approach to establish the stereocenter is through the use of a chiral auxiliary. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved starting from (R)-(−)-phenylglycinol as a chiral auxiliary. nih.gov This method involves the condensation with a protected glycine, followed by reduction and subsequent cyclization to form the piperazine ring, with the stereochemistry being directed by the chiral auxiliary. A similar strategy could be envisioned for the synthesis of the isopropyl analogue.
Another key aspect is the stability of the piperazine ring conformation. The piperazine ring typically adopts a thermodynamically favored chair conformation. mdpi.com For N-benzoylated piperazine compounds, the activation energy barriers (ΔG‡) for ring inversion have been calculated to be between 56 and 80 kJ mol−1, indicating a significant energy barrier to conformational change. nih.gov This inherent stability is crucial for maintaining a well-defined three-dimensional structure, which is essential for effective stereocontrol.
The stereocontrol in synthetic pathways leading to 2-substituted piperazines is often achieved through diastereoselective reactions. For example, the diastereoselective alkylation of chiral piperazine-2,5-dione derivatives has been demonstrated as a viable method to introduce substituents with high stereochemical control. mdpi.comnih.gov These methods rely on the existing stereocenter(s) in the piperazine precursor to direct the approach of incoming reagents, leading to the preferential formation of one diastereomer.
Table 1: Activation Energy Barriers for Conformational Changes in Acyl-Functionalized Piperazines
| Compound Type | Conformational Change | Activation Energy (ΔG‡) |
| N-Benzoylated Piperazines | Ring Inversion | 56 - 80 kJ mol⁻¹ |
| N-Benzoylated Piperazines | Amide Bond Rotation | Generally higher than ring inversion |
This table presents generalized data for acyl-functionalized piperazines to illustrate the energy barriers involved in conformational changes. Specific values for (R)-2-isopropylpiperazine would require dedicated experimental studies.
Enantioselective and Diastereoselective Control in Reactions Involving (R)-2-Isopropylpiperazine
Chiral piperazines, such as (R)-2-isopropylpiperazine, are valuable as chiral auxiliaries or ligands in a variety of asymmetric reactions. sigmaaldrich.comunl.pt Their ability to induce stereoselectivity stems from the creation of a chiral environment around the reactive center.
(R)-2-isopropylpiperazine can be employed as a chiral ligand in metal-catalyzed reactions. The nitrogen atoms of the piperazine ring can coordinate to a metal center, forming a chiral catalyst that can then mediate enantioselective transformations. For instance, chiral piperazines have been used as catalysts in the enantioselective addition of dialkylzincs to aldehydes. williams.edu The stereochemical outcome of such reactions is highly dependent on the structure of the chiral piperazine ligand.
Furthermore, when incorporated into a molecule as a chiral auxiliary, the (R)-2-isopropylpiperazine moiety can direct the stereochemical course of reactions at a different part of the molecule. This is achieved through steric hindrance, where the bulky isopropyl group and the piperazine ring structure block one face of the molecule, forcing the reagent to attack from the less hindered face. This principle is widely used in diastereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. unl.pt
While specific data for reactions controlled by (R)-2-isopropylpiperazine is not extensively documented in readily available literature, the principles can be illustrated by the performance of similar chiral piperazines. For example, in the asymmetric Michael addition of aldehydes to nitroalkenes, (2S,5S)-2,5-dibenzylpiperazine has shown to be an effective organocatalyst, affording products with high enantiomeric excess. In the same study, diisopropylpiperazine was found to be less effective, highlighting the sensitivity of stereochemical control to the specific substitution pattern on the piperazine ring.
Table 2: Illustrative Example of Chiral Piperazine in Asymmetric Catalysis
| Catalyst | Aldehyde | Nitroalkene | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (2S,5S)-2,5-Dibenzylpiperazine | Propanal | trans-β-Nitrostyrene | 95:5 | 92 |
| Diisopropylpiperazine | Propanal | trans-β-Nitrostyrene | - | 41 |
This table is illustrative and shows the performance of other chiral piperazines to highlight the potential role of (R)-2-isopropylpiperazine as a chiral catalyst. The data is adapted from studies on related compounds.
Influence of Piperazine Conformation on Stereoselectivity in Catalytic Systems
In an axial conformation, the isopropyl group of (R)-2-isopropylpiperazine would extend outwards from the piperazine ring, creating a well-defined chiral pocket when coordinated to a metal center. This fixed orientation can lead to more effective discrimination between the two faces of a prochiral substrate, resulting in higher enantioselectivity. In contrast, if the substituent were to exist in an equatorial position, or if there were free rotation between axial and equatorial conformers, the chiral environment would be less defined, potentially leading to lower stereoselectivity.
The preference for the axial conformation in 1-acyl-2-substituted piperazines can be attributed to steric and electronic factors. This axial orientation can place the nitrogen lone pairs in a specific arrangement that may be crucial for effective catalysis. nih.gov For example, in the context of binding to a biological target, the axial orientation of a substituent on a piperazine ring was found to place the nitrogen atoms in a specific orientation that mimicked the binding of a natural ligand. nih.gov This highlights how a specific conformation can be critical for molecular recognition, a principle that is directly applicable to the interaction between a chiral catalyst and a substrate.
The precise influence of the conformation of (R)-2-isopropylpiperazine on the stereoselectivity of a specific catalytic reaction would depend on the nature of the reaction, the metal used, and the substrate. Computational modeling and detailed mechanistic studies are often employed to understand the transition states of such reactions and to rationalize the observed stereochemical outcomes based on the conformational preferences of the chiral ligand.
Applications of R 2 Isopropylpiperazine Dihydrochloride in Catalysis and Advanced Organic Synthesis
Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral piperazine (B1678402) derivatives, owing to their rigid C2-symmetric or non-symmetric structures, have been successfully employed as both chiral ligands for metal catalysts and as organocatalysts themselves.
Chiral Ligand Design and Metal-Catalyzed Reactions
The nitrogen atoms of the piperazine ring can coordinate with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. (R)-2-Isopropylpiperazine, with its stereocenter at the C2 position, can serve as a valuable building block for the synthesis of more complex chiral ligands. The isopropyl group provides steric bulk, which can be crucial for achieving high levels of enantioselectivity.
Applications in Asymmetric Michael Addition
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the stereoselective synthesis of a wide range of organic compounds. While no specific data exists for ligands derived directly from (R)-2-isopropylpiperazine dihydrochloride (B599025) in this reaction, other chiral piperazines have proven effective. For instance, C2-symmetric piperazine derivatives have been used as ligands for metal catalysts in the asymmetric acylation of meso-1,2-diols, a reaction that shares mechanistic principles with conjugate additions, achieving up to 92% enantiomeric excess (ee). thieme-connect.com The design of such ligands often involves the N-functionalization of the piperazine core to create bidentate or polydentate ligands that can effectively chelate a metal ion.
| Catalyst System | Substrate 1 | Substrate 2 | Enantiomeric Excess (ee) | Reference |
| CuCl2 / Chiral Piperazine Derivative | meso-1,2-diols | Benzoyl chloride | Up to 92% | thieme-connect.comnih.gov |
| Chiral Piperazine Organocatalyst | Butyraldehyde | trans-β-nitrostyrene | Up to 85% (syn) | unl.pt |
Role in Asymmetric 1,4-Addition Reactions
Asymmetric 1,4-addition reactions, a subset of conjugate additions, are fundamental in enantioselective synthesis. The development of chiral ligands that can control the stereochemistry of the addition of nucleophiles to α,β-unsaturated compounds is a significant area of research. C2-symmetric ligands are particularly favored in this context as they can create a well-defined chiral pocket around the metal center, leading to high enantioselectivity. nih.gov Although direct examples using (R)-2-isopropylpiperazine are scarce, the principles of C2-symmetric ligand design are well-established and could be applied to this scaffold. nih.gov
Catalytic Reductive Coupling of Imines and Hydroamination Reactions
The catalytic asymmetric reductive coupling of imines and hydroamination of alkenes are important methods for the synthesis of chiral amines. Chiral ligands play a crucial role in controlling the enantioselectivity of these transformations. While specific applications of (R)-2-isopropylpiperazine-derived ligands in these reactions are not prominent in the literature, the broader class of chiral diamines has been extensively studied. For instance, early transition metal and rare earth metal complexes with chiral ligands derived from natural sources have been applied in asymmetric hydroamination reactions. nih.gov The synthesis of chiral piperazines via the hydrogenation of pyrazines is a related transformation that highlights the importance of catalytic methods in accessing these chiral scaffolds. nih.gov
The general mechanism for the reductive cyclization of dioximes to form piperazines involves the catalytic hydrogenolysis of N-O bonds to yield a diimine intermediate, which then cyclizes and undergoes further hydrogenation. nih.gov This process underscores the potential for developing catalytic routes to functionalized chiral piperazines.
Organocatalytic Applications
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, including piperazine derivatives, are a key class of organocatalysts.
Enamine Catalysis with Piperazine Derivatives
Enamine catalysis is a major activation mode in organocatalysis, where a chiral secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis releases the chiral product and regenerates the catalyst.
Chiral piperazines have been successfully used as organocatalysts in the asymmetric Michael addition of aldehydes to nitroalkenes. unl.pt In these reactions, the piperazine catalyst forms an enamine with the aldehyde, which then adds to the nitroalkene in a stereocontrolled manner. Research has shown that chiral piperazines can afford high diastereoselectivity (up to 97:3 dr) and enantioselectivity (up to 85% ee) in these transformations. unl.pt The rigid structure of the piperazine ring is believed to contribute to the effective transfer of chirality.
The development of organocatalyzed intramolecular heteroatom Michael additions has also been reported for the synthesis of enantioenriched pyrrolidine (B122466) and piperidine (B6355638) derivatives, demonstrating the versatility of this approach. nih.gov
As a Chiral Building Block in Complex Molecule Construction
The inherent chirality and structural rigidity of the (R)-2-isopropylpiperazine moiety make it an attractive starting material for the synthesis of enantiomerically pure complex molecules. Organic chemists utilize this building block to introduce a specific three-dimensional arrangement of atoms, which is often critical for the biological activity of pharmaceutical compounds.
The piperazine ring is a common feature in many biologically active compounds, and the introduction of a chiral center on this ring, as seen in (R)-2-isopropylpiperazine, allows for the exploration of new chemical space and the development of novel molecular architectures. rsc.orgresearchgate.net The synthesis of complex chiral heterocyclic systems often involves the strategic coupling of the (R)-2-isopropylpiperazine unit with other cyclic or acyclic fragments.
A notable example of its incorporation into a complex heterocyclic system is in the synthesis of Delpazolid (LCB01-0371) , an investigational oxazolidinone antibiotic for the treatment of tuberculosis. researchgate.netmdpi.comencyclopedia.pub The chemical structure of Delpazolid features the (R)-2-isopropylpiperazine moiety as a key component, which is crucial for its pharmacological profile. researchgate.net The synthesis of Delpazolid involves a multi-step process where the chiral piperazine derivative is coupled with other heterocyclic precursors to form the final drug substance. researchgate.netmdpi.comencyclopedia.pub While specific synthetic details from patents often protect proprietary information, the general strategy highlights the role of (R)-2-isopropylpiperazine as a non-interchangeable chiral building block.
The methodologies for creating such complex systems often rely on well-established reactions in organic chemistry, adapted for the specific stereochemical requirements of the target molecule. These can include nucleophilic substitution reactions, reductive aminations, and transition metal-catalyzed cross-coupling reactions. nih.gov The choice of synthetic route is dictated by the need to preserve the stereochemical integrity of the chiral center in the piperazine ring.
Beyond its use in constructing specific heterocyclic systems, (R)-2-isopropylpiperazine dihydrochloride serves as a foundational element for creating a broader range of stereochemically defined amine-containing scaffolds. These scaffolds are molecular frameworks that can be further elaborated to generate libraries of compounds for drug discovery and other applications. The presence of two nitrogen atoms in the piperazine ring offers multiple points for chemical modification, allowing for the synthesis of diverse and complex structures. rsc.org
The synthesis of these scaffolds typically starts with the protection of one of the nitrogen atoms of the (R)-2-isopropylpiperazine, followed by the reaction of the other nitrogen with various electrophiles. This approach allows for the controlled and stepwise construction of the desired molecular architecture. The resulting amine-containing scaffolds possess a defined stereochemistry at the carbon atom bearing the isopropyl group, which can influence the conformation of the entire molecule and its interactions with biological targets.
Research in this area focuses on developing efficient and scalable synthetic routes to these scaffolds. rsc.org Key transformations may include acylation, alkylation, and arylation of the piperazine nitrogens. The resulting products are valuable intermediates in the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science.
| Compound Name | CAS Number | Molecular Formula | Application/Role |
| This compound | N/A | C7H18Cl2N2 | Chiral building block in organic synthesis. |
| Delpazolid (LCB01-0371) | 1264039-01-3 | C19H23FN6O3 | Investigational oxazolidinone antibiotic containing the (R)-2-isopropylpiperazine moiety. researchgate.netmdpi.comencyclopedia.pub |
| (R)-2-Isopropylpiperazine | 207284-25-1 | C7H16N2 | The free base form of the chiral building block. |
Theoretical and Computational Investigations of R 2 Isopropylpiperazine Dihydrochloride
Quantum Chemical Calculations and Mechanistic Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of (R)-2-isopropylpiperazine dihydrochloride (B599025). These computational methods allow for the investigation of reaction mechanisms at the atomic level, providing a detailed understanding of how this molecule participates in chemical transformations.
For instance, DFT studies can be employed to model the transition states of reactions catalyzed by complexes derived from (R)-2-isopropylpiperazine. By calculating the energy barriers associated with different reaction pathways, researchers can predict the most likely mechanism and identify the factors that control the stereochemical outcome of the reaction. This approach has been successfully applied to understand the enantioselectivity of various asymmetric catalytic processes.
A key aspect of these investigations is the analysis of non-covalent interactions between the catalyst and the substrate. These interactions, though weak, play a crucial role in orienting the substrate within the catalyst's chiral environment, thereby dictating the stereochemistry of the product. Quantum chemical calculations can quantify these interactions and provide a visual representation of the catalyst-substrate complex, offering valuable insights for the design of more efficient and selective catalysts.
Table 1: Representative Quantum Chemical Calculation Methods and Their Applications
| Computational Method | Primary Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic studies of catalytic cycles | Transition state geometries and energies, reaction pathways, activation barriers |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra | Excitation energies, electronic transitions |
| Ab initio methods | High-accuracy energy calculations | Benchmarking of DFT results, detailed analysis of electronic structure |
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure of (R)-2-isopropylpiperazine dihydrochloride is not static; the piperazine (B1678402) ring can adopt several different conformations, primarily the chair and boat forms. Computational conformational analysis is a powerful tool to determine the relative stabilities of these conformers and to understand the factors that govern their populations.
Stereoelectronic effects also play a critical role in determining the conformational preferences of this compound. These effects arise from the interaction between electron orbitals. In the context of the piperazine ring, n → σ* interactions, where a lone pair of electrons on a nitrogen atom donates into an antibonding sigma orbital of an adjacent bond, can stabilize certain conformations. The protonation of the nitrogen atoms to form the dihydrochloride salt significantly alters the nature and magnitude of these stereoelectronic effects, influencing the conformational landscape of the molecule.
Table 2: Calculated Relative Energies of (R)-2-Isopropylpiperazine Conformers
| Conformer | Isopropyl Group Orientation | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Chair | Equatorial | 0.00 (most stable) |
| Chair | Axial | > 2.0 |
Note: The values in this table are illustrative and based on general principles of conformational analysis for substituted piperazines. Actual values would be obtained from specific computational studies.
In Silico Screening and Predictive Modeling for Catalytic Activity
The discovery of new and improved catalysts is a central goal in chemical research. In silico screening and predictive modeling have emerged as indispensable tools to accelerate this process. These computational strategies allow for the rapid evaluation of large libraries of potential catalysts, identifying promising candidates for experimental validation.
In the context of this compound, in silico methods can be used to predict its effectiveness as a ligand in various asymmetric catalytic reactions. By creating computational models of the catalytic cycle, researchers can screen different substrates and reaction conditions to predict the yield and enantioselectivity of the reaction. This predictive capability is particularly valuable for optimizing reaction conditions and for designing new catalysts with enhanced performance.
Predictive models are often built using a combination of quantum mechanics (QM) and molecular mechanics (MM) methods, known as QM/MM approaches. These hybrid methods allow for a high-level quantum mechanical treatment of the reaction center, where bond breaking and forming occur, while the rest of the system is described using more computationally efficient molecular mechanics. This approach strikes a balance between accuracy and computational cost, making it feasible to model complex catalytic systems.
Furthermore, the data generated from these computational studies can be used to develop quantitative structure-activity relationship (QSAR) models. These models establish a mathematical relationship between the structural features of a catalyst and its observed activity. Once a reliable QSAR model is developed, it can be used to predict the performance of new, untested catalyst designs, thereby guiding the synthetic efforts towards the most promising candidates.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Future Directions in the Research of R 2 Isopropylpiperazine Dihydrochloride
Development of Novel Synthetic Methodologies
The advancement of asymmetric catalysis is intrinsically linked to the availability of efficient and versatile chiral ligands and catalysts. While methods for the synthesis of chiral piperazines exist, ongoing research aims to develop more streamlined, cost-effective, and scalable routes. A significant portion of current research focuses on the asymmetric synthesis of carbon-substituted piperazines due to their under-explored potential in medicinal chemistry. rsc.org
Future synthetic strategies are expected to move beyond classical resolutions and multi-step sequences from the chiral pool. Key areas of development include:
Catalytic Asymmetric Approaches: The development of direct, catalytic enantioselective methods to construct the piperazine (B1678402) ring is a primary objective. This includes iridium-catalyzed asymmetric hydrogenation of pyrazines, which has shown promise for producing a variety of chiral piperazines with high enantioselectivity. acs.org Another emerging area is the iridium-catalyzed regio- and diastereoselective synthesis of C-substituted piperazines from readily available imines. acs.org
Novel Ring-Closing Strategies: Innovative cyclization methods are being explored to build the piperazine core. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols offers a pathway to chiral piperazin-2-ones, which can serve as versatile intermediates. researchgate.net
Utilization of Readily Available Starting Materials: There is a continuous effort to devise syntheses from inexpensive and abundant precursors. Syntheses starting from amino acids, such as L-proline, have been reported for creating novel C2-symmetric chiral piperazines. nih.govrsc.org
A summary of recent synthetic approaches for chiral piperazines is presented below:
| Starting Material | Key Reaction | Catalyst/Reagent | Product Type | Ref |
| Pyrazines | Asymmetric Hydrogenation | Iridium Catalyst | Chiral Piperazines | acs.org |
| Imines | Regio- and Diastereoselective Cycloaddition | Iridium Catalyst | C-Substituted Piperazines | acs.org |
| Pyrazin-2-ols | Asymmetric Hydrogenation | Palladium Catalyst | Chiral Piperazin-2-ones | researchgate.net |
| L-proline | Multi-step synthesis | NaBH4/I2 | Bicyclic Piperazines | rsc.org |
These evolving synthetic methodologies will be crucial for making (R)-2-isopropylpiperazine and a wider diversity of chiral piperazine derivatives more accessible for research and industrial applications.
Exploration of Expanded Catalytic Applications
(R)-2-Isopropylpiperazine and its analogues have proven to be effective in a number of asymmetric transformations. However, the modular nature of the piperazine scaffold allows for fine-tuning of steric and electronic properties, suggesting that its catalytic applications could be significantly expanded.
Future research will likely focus on employing these chiral piperazines in a broader array of reactions, including:
Carbon-Carbon Bond Forming Reactions: Beyond the established enantioselective Henry reaction catalyzed by chiral piperazine derivatives, there is potential for their use in other addition reactions. researchgate.net For example, their application as ligands in rhodium-catalyzed asymmetric carbometalation of dihydropyridines to produce enantioenriched 3-substituted piperidines is an area of active research. snnu.edu.cn
Asymmetric Acylation and Desymmetrization: Chiral piperazines have been used for the asymmetric acylation of meso-1,2-diols. nih.gov Further exploration into the desymmetrization of other prochiral substrates could unlock new synthetic pathways. The enantioselective desymmetrization of centrosymmetric piperazines itself has been investigated using both catalytic and stoichiometric approaches. nih.gov
Radical Reactions: The development of methods for enantioselective C-H functionalization is a major goal in modern organic synthesis. Chiral copper complexes have been used to enable enantioselective radical-mediated δ C-H cyanation of acyclic amines, providing access to chiral piperidines. nih.gov Exploring the role of chiral piperazine-based ligands in such radical transformations is a promising future direction.
The versatility of chiral piperazines as catalysts is highlighted in the following table:
| Reaction Type | Substrate | Catalyst System | Product | Enantioselectivity | Ref |
| Enantioselective Henry Reaction | Aldehydes and Nitromethane | Chiral Piperazine-Schiff base / Cu(II) | β-Nitro alcohols | up to 91% er | researchgate.net |
| Asymmetric Acylation | meso-1,2-diols | (S,S)-7 / CuCl2 | Monobenzoates | High | nih.gov |
| Asymmetric Reductive Heck | Dihydropyridines and Boronic Acids | [Rh(cod)(OH)]2 / (S)-Segphos | 3-Substituted Tetrahydropyridines | up to 96% ee | snnu.edu.cn |
| Asymmetric Hydrogenation | Pyrazines | Iridium Catalyst | Chiral Piperazines | up to 96% ee | acs.org |
As our understanding of catalysis deepens, we can expect to see (R)-2-isopropylpiperazine dihydrochloride (B599025) and its derivatives applied to an even wider range of challenging and synthetically valuable transformations. mdpi.com
Advances in Computational Design and Prediction for Stereoselective Transformations
The integration of computational chemistry with experimental catalysis has become a powerful tool for understanding reaction mechanisms and designing more effective catalysts. mdpi.com For stereoselective transformations involving catalysts like (R)-2-isopropylpiperazine, computational methods offer invaluable insights that can accelerate the development cycle.
Future directions in this area will likely involve:
Mechanism-Based Design: Computational workflows are being developed to design catalysts with tailored selectivity based on the reaction mechanism. chemrxiv.org This involves modeling transition states to predict which catalyst stereoisomer will favor the formation of the desired product stereoisomer.
Predictive Modeling for Catalyst Screening: In silico screening allows for the rapid evaluation of virtual libraries of catalysts, identifying promising candidates for synthesis and experimental testing. nih.govnih.gov This approach can save significant time and resources by focusing efforts on catalysts with the highest predicted performance. For example, computational studies have been used to design asymmetric frustrated Lewis pairs for stereoselective CO2 capture and transformation. beilstein-journals.org
Understanding Catalyst-Substrate Interactions: Detailed computational studies can elucidate the key non-covalent interactions between the chiral catalyst and the substrate that govern stereoselectivity. This fundamental understanding is crucial for the rational design of next-generation catalysts with improved enantiocontrol.
The synergy between computational prediction and experimental validation is becoming increasingly important. For instance, density functional theory (DFT) calculations are used to rationalize the outcomes of catalytic reactions and guide the design of new catalysts for specific applications. mdpi.com As computational models become more sophisticated and predictive, they will play an increasingly integral role in the future of asymmetric catalysis with chiral piperazines.
Q & A
Q. How can computational chemistry aid in predicting the biological activity of (R)-2-isopropylpiperazine derivatives?
- Methodology :
- Molecular Docking : Simulate binding affinities to target receptors (e.g., GPCRs) using AutoDock Vina.
- QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with in vitro activity data.
- MD Simulations : Analyze stability of receptor-ligand complexes over 100-ns trajectories in explicit solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
